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Compound of Interest

Compound Name: (1h-Indol-2-ylmethyl)amine

Cat. No.: B1330477

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling of (1H-indol-2-
ylmethyl)amine and its derivatives, compounds of significant interest in medicinal chemistry.
The unique structure of the (1H-indol-2-yImethyl)amine core serves as a valuable scaffold for
the development of novel therapeutic agents targeting a range of diseases, including cancer
and microbial infections. This document outlines the computational approaches used to predict
and analyze the molecular interactions of these compounds, summarizes key quantitative data,
and provides detailed experimental protocols for in silico modeling.

Quantitative Data Summary

The following tables summarize the biological activities of various derivatives of the (1H-indol-
2-ylmethyl)amine scaffold, highlighting their potential as therapeutic agents. The data is
compiled from multiple studies and is presented to illustrate the structure-activity relationships
(SAR) and the potency of this class of compounds.

Table 1: Anticancer Activity of Indole Derivatives
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Derivative Cancer Cell
Compound ID . IC50 (uM) Reference
Class Line

) K562 (Chronic
Indazole-3-amine

1 o Myeloid 5.15 [11[2][3]
derivative
Leukemia)
HEK-293
Indazole-3-amine
2 o (Normal Cell 33.2 [1][2][3]
derivative
Line)
Thiophen-2-yl-
3 1H-indole HCT-116 (Colon) 7.1 [4]
derivative (49)
Thiophen-2-yl-
4 1H-indole HCT-116 (Colon)  10.5 [4]
derivative (4a)
Thiophen-2-yl-
5 1H-indole HCT-116 (Colon) 11.9 [4]
derivative (4c)
MCF-7/Topo
Indole-based
6 ) (Breast 0.10 [5]
Tyrphostin (2a) )
Carcinoma)
MCF-7/Topo
Indole-based
7 ) (Breast 0.18 [5]
Tyrphostin (3a) )
Carcinoma)
Huh-7
Indole-based
8 ] (Hepatocellular 0.04 [5]
Tyrphostin (2a) )
Carcinoma)
Huh-7
Indole-based
9 ) (Hepatocellular 0.01 [5]
Tyrphostin (3a) )
Carcinoma)

Table 2: Antimicrobial Activity of Indole Derivatives
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Derivative Microbial
Compound ID ) MIC (pg/mL) Reference
Class Strain
Indolyl- )
o ESKAPE strains
1 guanidinium 2-16 [6]
& MRSA
derivative (31-3U)
Indolyl-
guanidinium ESKAPE strains
2 o 2-16 [6]
derivative (4L- & MRSA
4P)
7-azaindole-
guanidinium ESKAPE strains
3 o 2-16 [6]
derivative (5N- & MRSA
5P)
Indolyl-
guanidinium Clinical K.
4 - : 4-8 [6]
derivative (30, pneumoniae
3P, 40, 4P)
2-(1H-indol-3-
1)-1H- Staphylococcus
5 W P <1 7
benzo[d]imidazol  aureus
e (3ao, 3aq)
2-(1H-indol-3-
)-1H- Staphylococcus
6 % o Py 3.9-7.8 [7]
benzo[d]imidazol  aureus
e (3aa, 3ad)
2-(1H-indol-3-
1)-1-methyl-1H- M. smegmatis &
7 % _ y _ 9 3.9 [7]
benzo[d]imidazol  C. albicans
e (3ag)
8 5-(2-methyl-1H- Antibacterial & - [8]
indol-3-y1)-1,3,4- Antifungal
oxadiazol-2-
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amine derivative
(5d)

Experimental Protocols for In Silico Modeling

This section details the methodologies for key in silico experiments commonly employed in the
study of (1H-indol-2-ylmethyl)amine interactions.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one
molecule to a second when bound to each other to form a stable complex.

Objective: To predict the binding mode and affinity of (1H-indol-2-ylmethyl)amine derivatives
within the active site of a target protein.

Methodology:
o Protein Preparation:

o Obtain the 3D structure of the target protein from a repository such as the Protein Data
Bank (PDB).

o Remove water molecules and any co-crystallized ligands.
o Add hydrogen atoms and assign appropriate protonation states to ionizable residues.
o Repair any missing residues or atoms using modeling software.

o Define the binding site or active site of the protein, typically based on the location of the
co-crystallized ligand or through binding pocket prediction algorithms.

e Ligand Preparation:
o Generate the 3D structure of the (1H-indol-2-ylmethyl)amine derivative.

o Perform energy minimization of the ligand structure using a suitable force field (e.g.,
MMFF94).
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o Assign appropriate atom types and charges.

e Docking Simulation:
o Utilize a docking program (e.g., AutoDock, Glide, GOLD).
o Define the search space (grid box) encompassing the defined binding site.

o Set the docking parameters, such as the number of genetic algorithm runs, population
size, and number of evaluations.

o Execute the docking simulation to generate a series of possible binding poses for the
ligand.

e Analysis of Results:
o Rank the generated poses based on their docking scores or binding energies.

o Visualize the top-ranked poses and analyze the intermolecular interactions (e.g., hydrogen
bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein residues.

o Compare the binding mode of the designed ligands with known inhibitors, if available.

Pharmacophore Modeling

Pharmacophore modeling is used to identify the essential 3D arrangement of chemical features
that a molecule must possess to exhibit a specific biological activity.

Objective: To develop a 3D pharmacophore model that represents the key structural features
required for the biological activity of (1H-indol-2-ylmethyl)amine derivatives.

Methodology:
o Dataset Preparation:

o Collect a set of molecules with known biological activity (e.g., IC50 values) against the
target of interest.
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o Divide the dataset into a training set (to build the model) and a test set (to validate the
model).

o Feature ldentification:

o Identify the key pharmacophoric features present in the active molecules. These features
typically include:

Hydrogen bond acceptors

Hydrogen bond donors

Hydrophobic regions

Aromatic rings

Positive and negative ionizable groups

e Pharmacophore Model Generation:
o Use a pharmacophore modeling software (e.g., Discovery Studio, MOE, LigandScout).
o Align the molecules in the training set based on their common features.

o Generate a set of pharmacophore hypotheses that represent the spatial arrangement of
the identified features.

e Model Validation:

o Validate the generated pharmacophore models using the test set. A good model should be
able to distinguish between active and inactive compounds.

o Evaluate the quality of the model using statistical parameters such as the Guiner-Henry
score and enrichment factor.

* Virtual Screening:

o The validated pharmacophore model can be used as a 3D query to screen large chemical
databases to identify novel compounds that match the pharmacophore and are likely to be
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active.

Visualizations

The following diagrams illustrate key concepts and workflows related to the in silico modeling of
(1H-indol-2-ylmethyl)amine interactions.
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A simplified workflow for molecular docking studies.
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A general workflow for pharmacophore modeling.
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Simplified Hedgehog signaling pathway and a potential point of inhibition by indole derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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